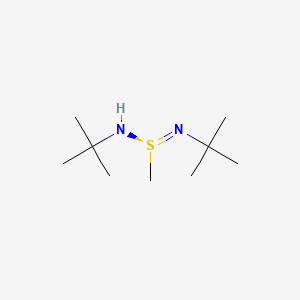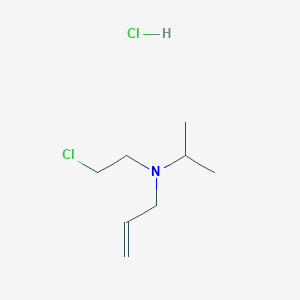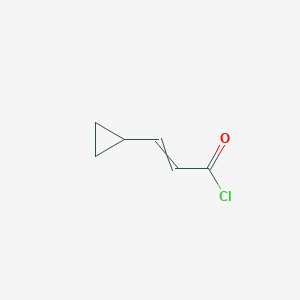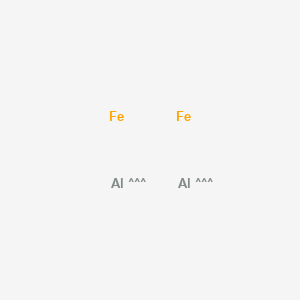
CID 78061279
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Azobis(2-amidinopropane) dihydrochloride . This compound is a free radical-generating azo compound, which is widely used in scientific research to study the chemistry of oxidation reactions. It is particularly prominent as a model oxidant in small molecule and protein therapeutics due to its ability to initiate oxidation reactions via both nucleophilic and free radical mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-amidinopropane) dihydrochloride is synthesized through the reaction of 2,2’-Azobis(2-methylpropionamidine) with hydrochloric acid. The reaction typically involves the use of solvents such as acetone, dioxane, methanol, ethanol, dimethyl sulfoxide, and water. The compound is available in the form of powder or granules with a purity of 97% .
Industrial Production Methods: The industrial production of 2,2’-Azobis(2-amidinopropane) dihydrochloride follows similar synthetic routes as the laboratory preparation. The process involves the large-scale reaction of 2,2’-Azobis(2-methylpropionamidine) with hydrochloric acid under controlled conditions to ensure high yield and purity. The compound is then purified and processed into powder or granules for commercial use .
化学反応の分析
Types of Reactions: 2,2’-Azobis(2-amidinopropane) dihydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to generate free radicals, which makes it a valuable reagent in oxidation reactions .
Common Reagents and Conditions:
Oxidation: The compound is used as a free radical initiator in oxidation reactions. Common reagents include oxygen and hydrogen peroxide.
Reduction: Although less common, the compound can also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions with various nucleophiles, including amines and alcohols.
Major Products Formed: The major products formed from the reactions of 2,2’-Azobis(2-amidinopropane) dihydrochloride depend on the specific reaction conditions and reagents used. In oxidation reactions, the primary products are oxidized derivatives of the starting materials. In reduction and substitution reactions, the products are typically the reduced or substituted derivatives of the compound .
科学的研究の応用
2,2’-Azobis(2-amidinopropane) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a free radical initiator in polymerization reactions for the synthesis of acrylic, vinyl, and allyl monomers.
Biology: The compound is used in biological studies to investigate the effects of oxidative stress on cells and tissues.
Industry: The compound is used in the industrial production of polymers and other chemical products.
作用機序
The mechanism of action of 2,2’-Azobis(2-amidinopropane) dihydrochloride involves the generation of free radicals through the decomposition of the azo compound. The free radicals then initiate oxidation reactions by abstracting hydrogen atoms from the target molecules. This process leads to the formation of oxidized derivatives of the target molecules .
Molecular Targets and Pathways: The primary molecular targets of 2,2’-Azobis(2-amidinopropane) dihydrochloride are the hydrogen atoms in the target molecules. The compound initiates oxidation reactions by abstracting these hydrogen atoms, leading to the formation of free radicals and subsequent oxidation of the target molecules. The pathways involved in these reactions include both nucleophilic and free radical mechanisms .
類似化合物との比較
2,2’-Azobis(2-amidinopropane) dihydrochloride is unique among azo compounds due to its ability to generate free radicals and initiate oxidation reactions. Similar compounds include:
2,2’-Azobis(2-methylpropionitrile): This compound is also a free radical initiator used in polymerization reactions.
4,4’-Azobis(4-cyanovaleric acid): Another azo compound used as a free radical initiator in polymerization reactions.
1,1’-Azobis(cyclohexanecarbonitrile): This compound is used in polymerization reactions and has similar free radical-generating properties.
特性
分子式 |
Al2Fe2 |
|---|---|
分子量 |
165.65 g/mol |
InChI |
InChI=1S/2Al.2Fe |
InChIキー |
OSHOIYVOPYVQMS-UHFFFAOYSA-N |
正規SMILES |
[Al].[Al].[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


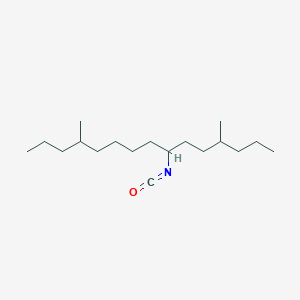

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
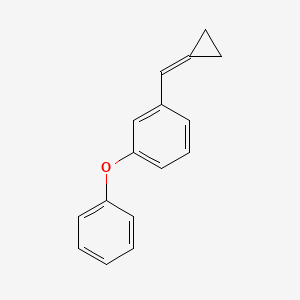

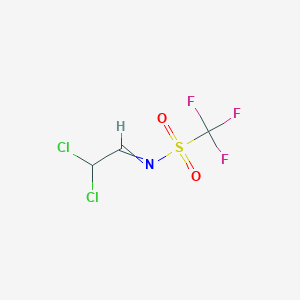
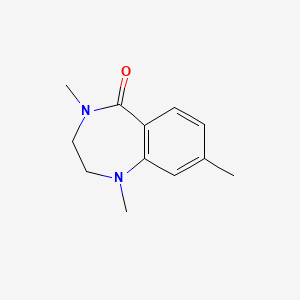
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
